1-(2,3-Difluorophenyl)cyclobutanecarbonitrile 1-(2,3-Difluorophenyl)cyclobutanecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15738716
InChI: InChI=1S/C11H9F2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2
SMILES:
Molecular Formula: C11H9F2N
Molecular Weight: 193.19 g/mol

1-(2,3-Difluorophenyl)cyclobutanecarbonitrile

CAS No.:

Cat. No.: VC15738716

Molecular Formula: C11H9F2N

Molecular Weight: 193.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Difluorophenyl)cyclobutanecarbonitrile -

Specification

Molecular Formula C11H9F2N
Molecular Weight 193.19 g/mol
IUPAC Name 1-(2,3-difluorophenyl)cyclobutane-1-carbonitrile
Standard InChI InChI=1S/C11H9F2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2
Standard InChI Key YFVBOGMNNVYUCK-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C#N)C2=C(C(=CC=C2)F)F

Introduction

Chemical Identity

PropertyDetails
IUPAC Name1-(2,3-difluorophenyl)cyclobutanecarbonitrile
Molecular FormulaC11H9F2N
Molecular Weight193.19 g/mol
CAS Number1260741-06-7
PubChem CID55265356
Canonical SMILESC1CC(C1)(C#N)C2=C(C(=CC=C2)F)F
InChI KeyZFRWEVLYJRLSSU-UHFFFAOYSA-N

This compound features a cyclobutane ring substituted with a nitrile group and a difluorophenyl moiety. The inclusion of fluorine atoms enhances its chemical stability and biological activity.

Structural Features

1-(2,3-Difluorophenyl)cyclobutanecarbonitrile contains:

  • A cyclobutane ring, which introduces strain and reactivity.

  • A nitrile (-C≡N) group, contributing to its polarity and reactivity in organic synthesis.

  • Two fluorine atoms on the phenyl ring (positions 2 and 3), enhancing lipophilicity and metabolic stability.

Synthesis Pathways

The synthesis of 1-(2,3-difluorophenyl)cyclobutanecarbonitrile can involve the following steps:

  • Starting Material Preparation: Reacting 2,3-difluorobenzene with suitable intermediates to introduce functional groups.

  • Cyclobutane Formation: Cyclization reactions using reagents like diazo compounds or carbenes.

  • Nitrile Group Introduction: Functionalization through cyanation reactions using reagents such as sodium cyanide or trimethylsilyl cyanide.

These steps are optimized for industrial scalability by minimizing hazardous reagents and maximizing yield.

Medicinal Chemistry

  • The compound serves as a scaffold for drug discovery due to its ability to interact with biological targets.

  • Fluorine atoms improve binding affinity to enzymes and receptors by modulating electronic properties.

Material Science

  • Its structural rigidity makes it a candidate for advanced materials requiring high thermal or chemical resistance.

Synthetic Organic Chemistry

  • The nitrile group enables further functionalization into amides, carboxylic acids, or other derivatives.

Biological Activity

Preliminary studies suggest that derivatives of this compound may exhibit:

  • Anti-inflammatory Properties: Reduction of cytokine levels in inflammation models.

  • Anticancer Activity: Potential cytotoxic effects against specific cancer cell lines.

Further research is required to validate these activities through in vivo studies.

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